molecular formula C10H11FO2 B2898534 1-(4-Fluorophenyl)-4-hydroxybutan-1-one CAS No. 73206-04-9

1-(4-Fluorophenyl)-4-hydroxybutan-1-one

Cat. No. B2898534
CAS RN: 73206-04-9
M. Wt: 182.194
InChI Key: ZCDDMISRNWSZPY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as NBO analysis, HOMO and LUMO analysis, and molecular electrostatic potential .

Scientific Research Applications

Synthesis and Analytical Characterizations

1-(4-Fluorophenyl)-4-hydroxybutan-1-one and its derivatives have been a subject of interest in chemical syntheses and analytical characterizations. One study focused on synthesizing and characterizing various isomers of a related compound, fluorolintane, which shares structural similarities with this compound. This research included comprehensive analytical techniques such as mass spectrometry, chromatography, and nuclear magnetic resonance spectroscopy (Dybek et al., 2019).

Chemical Probes in Biological and Water Samples

In another application, derivatives of this compound have been used in the development of chemical probes. For instance, a study designed a fluorescent probe for detecting hydrazine in biological and water samples, utilizing a structure that included a 4-bromobutyryl moiety, which is structurally similar to this compound. This probe showed low cytotoxicity and high sensitivity, demonstrating its potential for environmental and biological applications (Zhu et al., 2019).

Antitumor Agent Synthesis and Evaluations

Furthermore, derivatives of this compound have been explored for their potential in antitumor applications. A study reported the synthesis of CHM-1-P-Na, a derivative with antitumor properties, indicating the potential of such compounds in cancer treatment research. This study highlighted the compound's rapid conversion into its active form following administration and its excellent antitumor activity in preclinical evaluations (Chou et al., 2010).

Enzymatic Synthesis in Pharmaceutical Applications

The compound's derivatives have also been used in enzymatic synthesis processes, particularly in the pharmaceutical industry. For example, a study utilized recombinant Escherichia coli expressing carbonyl reductase to transform a derivative of this compound, achieving high conversion rates. This demonstrates the compound's relevance in the synthesis of chiral intermediates for pharmaceuticals (Liu et al., 2017).

Hydrolysis Studies in Chemical Research

Research has also delved into the hydrolysis of compounds related to this compound. A study identified 1-amino-4-hydroxybutan-2-one as a major product from the hydrolysis of clavulanic acid, suggesting the relevance of similar structures in hydrolysis studies (Finn et al., 1984).

Safety and Hazards

The safety data sheet for a related compound, 4’-Fluoroacetophenone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a skin irritant, eye irritant, and may cause respiratory irritation .

properties

IUPAC Name

1-(4-fluorophenyl)-4-hydroxybutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,12H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDDMISRNWSZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73206-04-9
Record name 1-(4-fluorophenyl)-4-hydroxybutan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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